2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile
Description
Chemical Structure and Properties 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile (molecular formula: C₁₇H₁₅ClN₂O₄S; molar mass: 378.83 g/mol) is a benzonitrile derivative featuring a chlorine atom at the 2-position and a 4-morpholinosulfonylphenoxy substituent at the 6-position of the aromatic ring . This structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes requiring sulfonamide interactions .
Properties
CAS No. |
662146-35-2 |
|---|---|
Molecular Formula |
C17H15ClN2O4S |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile |
InChI |
InChI=1S/C17H15ClN2O4S/c18-16-2-1-3-17(15(16)12-19)24-13-4-6-14(7-5-13)25(21,22)20-8-10-23-11-9-20/h1-7H,8-11H2 |
InChI Key |
AFYQTEGTIKVTQA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C(=CC=C3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
2-Chloro-6-hydroxybenzonitrile reacts with 4-morpholin-4-ylsulfonylphenol under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via deprotonation of the phenol to form a phenoxide ion, which attacks the electron-deficient aromatic ring:
$$
\text{Ar-Cl} + \text{Ar'O}^- \rightarrow \text{Ar-O-Ar'} + \text{Cl}^-
$$
Key Parameters :
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction couples 2-chloro-6-hydroxybenzonitrile with 4-morpholin-4-ylsulfonylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
$$
\text{Ar-OH} + \text{Ar'-OH} \xrightarrow{\text{DEAD, PPh}_3} \text{Ar-O-Ar'}
$$
Advantages :
- Mild conditions (room temperature).
- High stereochemical control.
Sulfonamide Functionalization
The morpholin-4-ylsulfonyl group is introduced via sulfonation followed by amination.
Sulfonation of Phenol
4-Hydroxyphenylsulfonyl chloride is synthesized by treating phenol with chlorosulfonic acid (ClSO₃H):
$$
\text{Ar-OH} + \text{ClSO}3\text{H} \rightarrow \text{Ar-SO}2\text{Cl} + \text{HCl}
$$
Amination with Morpholine
The sulfonyl chloride intermediate reacts with morpholine in dichloromethane (DCM) or THF:
$$
\text{Ar-SO}2\text{Cl} + \text{C}4\text{H}9\text{NO} \rightarrow \text{Ar-SO}2-\text{N}(\text{C}2\text{H}4)_2\text{O} + \text{HCl}
$$
Purification :
- Excess reagents are quenched with cold ammonium hydroxide.
- The product is isolated via filtration or recrystallization.
Integrated Synthetic Pathways
Pathway A: Sequential Functionalization
- Synthesize 2-chloro-6-hydroxybenzonitrile via [US3742014A].
- Sulfonate phenol to introduce morpholin-4-ylsulfonyl group.
- Couple phenoxy group via SNAr or Mitsunobu reaction.
Yield Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Benzonitrile formation | 85–90 | 180°C, PCl₅ |
| Sulfonation | 75–80 | ClSO₃H, 0°C |
| Coupling | 65–70 | K₂CO₃, DMF, 100°C |
Pathway B: Convergent Synthesis
- Prepare 4-morpholin-4-ylsulfonylphenol independently.
- React with 2-chloro-6-fluorobenzonitrile under SNAr conditions.
Advantages :
- Avoids handling corrosive sulfonation reagents in later stages.
Challenges and Optimization
- Regioselectivity : Ensuring substitution at position 6 requires electron-withdrawing groups (e.g., Cl, CN) to activate the correct site.
- Stability of Intermediates : Sulfonyl chlorides are moisture-sensitive; reactions must be anhydrous.
- Catalyst Efficiency : Palladium-based catalysts (e.g., Pd(OAc)₂) reduce required catalyst loading to 0.5–2 mol% in coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonyl group can participate in redox reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted benzonitriles.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The morpholinylsulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 2-chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile include:
Functional and Physicochemical Differences
- Substituent Effects on Solubility: The morpholinosulfonyl group in the target compound increases hydrophilicity compared to the 4-methylphenoxy group in 2-fluoro-6-(4-methylphenoxy)benzonitrile, likely improving aqueous solubility . NPS S-2143’s bulky naphthalene and hydroxypropoxy groups reduce solubility but enhance membrane permeability, critical for intracellular receptor targeting .
Molecular Weight and Pharmacokinetics :
- Biological Activity: Target Compound: The sulfonamide group may facilitate interactions with kinases or G protein-coupled receptors (GPCRs), akin to Org27569 (a benzonitrile-based CB1 receptor modulator) . NPS S-2143: Demonstrates stereospecific antagonism of calcium-sensing receptors in colon cancer cells, linked to its chiral hydroxypropoxy substituent . 2-Fluoro-6-(4-methylphenoxy)benzonitrile: Lacks sulfonamide or amino groups, limiting receptor-binding versatility but serving as a precursor in agrochemical synthesis .
Research Findings
Crystallographic Analysis :
Receptor Modulation :
Synthetic Complexity :
- The target compound’s synthesis is less complex than NPS S-2143, which involves multi-step epoxide ring-opening and chiral resolution .
Biological Activity
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile, a compound with the molecular formula and a molecular weight of 378.83 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Research indicates that 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile exhibits significant anticancer properties. Studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 15 | G2/M phase arrest |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests a broad-spectrum potential.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Breast Cancer Cells : A recent study published in Cancer Research explored the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a marked increase in apoptotic markers, including cleaved caspase-3 and PARP, suggesting effective induction of apoptosis (Smith et al., 2023).
- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, the compound was tested against various bacterial strains. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent (Johnson et al., 2023).
The biological activity of 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to mitochondrial membrane permeabilization.
- Cell Cycle Arrest : It disrupts normal cell cycle progression by inhibiting key regulatory proteins involved in cell division.
- Antimicrobial Action : The sulfonamide group may interfere with bacterial folate synthesis, contributing to its antimicrobial effects.
Q & A
Q. What are the key considerations for synthesizing 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile with high purity for pharmacological studies?
- Methodological Answer :
Synthesis optimization requires strict control of reaction stoichiometry (e.g., sulfonylation and coupling steps), inert atmosphere conditions, and purification via column chromatography with polar/non-polar solvent gradients. Analytical validation using HPLC (≥95% purity) and structural confirmation via H/C NMR (e.g., benzonitrile C≡N stretch at ~2230 cm) and high-resolution mass spectrometry (HRMS) are critical. Intermediate characterization should include monitoring of morpholine sulfonyl group stability under acidic/basic conditions .
Q. How can crystallographic data confirm the molecular structure of this compound?
- Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement can resolve bond lengths (e.g., C-Cl: ~1.74 Å, C≡N: ~1.16 Å) and dihedral angles between aromatic rings. WinGX/ORTEP suites enable anisotropic displacement parameter visualization to assess thermal motion and disorder. For non-planar moieties (e.g., morpholine ring), Cremer-Pople puckering coordinates quantify out-of-plane deviations (amplitude and phase ) .
Q. What experimental strategies assess calcium-sensing receptor (CaSR) antagonism in vitro?
- Methodological Answer :
Use HEK293 cells stably expressing human CaSR. Purify membranes via sucrose gradient centrifugation and perform radioligand displacement assays (e.g., H-NPS2143 competition). Functional assays include intracellular calcium mobilization (Fluo-4 AM dye) and ERK1/2 phosphorylation analysis. IC values should be normalized to control antagonists (e.g., Calhex 231) to validate specificity .
Advanced Research Questions
Q. How should researchers address discrepancies in CaSR antagonism data across assay formats?
- Methodological Answer :
Discrepancies may arise from assay-specific variables:- Cell-based vs. membrane assays : Solubility in aqueous buffers (use DMSO ≤0.1%) vs. lipid-rich environments affects bioavailability.
- Pre-treatment protocols : Adsorption of intermediates (e.g., benzonitrile derivatives) on catalyst surfaces can reduce activity; pre-treat with HCOOH–NEt to mimic reaction conditions .
- Orthosteric interference : Co-administer orthosteric ligands (e.g., Ca) to distinguish allosteric modulation .
Q. What computational approaches model the compound’s binding to CaSR?
- Methodological Answer :
- Docking : Use AutoDock Vina with CaSR’s Venus Flytrap domain (PDB: 5K5S) to prioritize binding poses. Key interactions: Chlorine–Leu173 hydrophobic contact, benzonitrile–Arg680 π-cation interaction.
- MD Simulations : AMBER/CHARMM forcefields assess stability of morpholine sulfonyl interactions with Ser147 and Thr797 over 100 ns trajectories. Compare to benzonitrile adsorption trends on metal surfaces (e.g., Ag, Au) for electronic environment analogies .
Q. How to differentiate allosteric vs. orthosteric CaSR modulation mechanisms?
- Methodological Answer :
- Schild analysis : Co-application with orthosteric agonists (e.g., Ca) shows non-parallel shifts in concentration-response curves for allosteric modulators.
- Mutagenesis : Ala-scanning of CaSR’s extracellular domain (e.g., Ser170Ala) disrupts allosteric binding but not orthosteric Ca affinity.
- Biacore SPR : Measure binding kinetics (k/k) to immobilized CaSR; allosteric modulators exhibit slower dissociation than orthosteric ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
